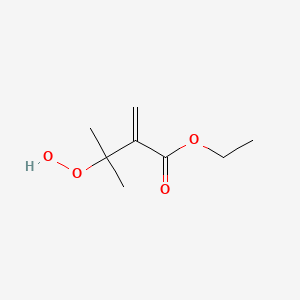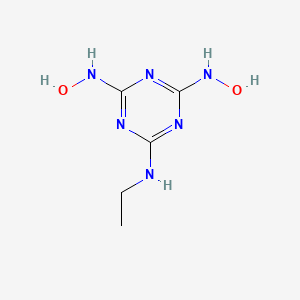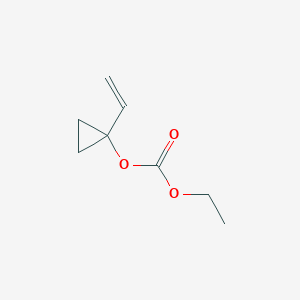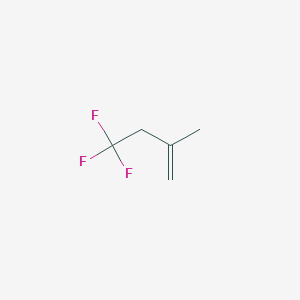
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with alternating double bonds and a ketone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- typically involves the following steps:
Formation of the Cycloheptatrienone Ring: The initial step involves the formation of the cycloheptatrienone ring, which can be achieved through various methods, including the oxidation of cycloheptatriene.
Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction, where a decanol derivative reacts with the cycloheptatrienone under acidic or basic conditions.
Hydroxylation: The hydroxy group is introduced at the second position through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the decyloxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cycloheptatrienones.
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Cycloheptatrien-1-one: The parent compound without the decyloxy and hydroxy groups.
2,4,6-Cycloheptatrien-1-one, 3,5-bis-trimethylsilyl-: A derivative with trimethylsilyl groups at the third and fifth positions.
Propriétés
| 141672-40-4 | |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
5-decoxy-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-15-10-12-16(18)17(19)13-11-15/h10-13H,2-9,14H2,1H3,(H,18,19) |
Clé InChI |
HYBNEPIXBNMFMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C(=O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)




![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
